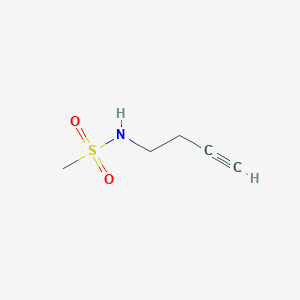

N-(but-3-yn-1-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-but-3-ynylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-4-5-6-9(2,7)8/h1,6H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRTUFCLGMVMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of N-(but-3-yn-1-yl)methanesulfonamide

An In-Depth Technical Guide to N-(but-3-yn-1-yl)methanesulfonamide: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates two highly valuable functional groups: a terminal alkyne and a methanesulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets.[1] The terminal alkyne provides a versatile chemical handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This unique combination makes this compound a powerful building block for synthesizing compound libraries and developing targeted molecular probes.[2] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its significance and application for researchers and drug development professionals.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂S | PubChem[3][4] |

| Molecular Weight | 147.20 g/mol | PubChem[3] |

| Monoisotopic Mass | 147.03540 Da | PubChem[4] |

| IUPAC Name | N-but-3-ynylmethanesulfonamide | PubChem[3] |

| CAS Number | 1207840-15-0 | PubChem[3] |

| InChIKey | DXRTUFCLGMVMNY-UHFFFAOYSA-N | PubChemLite[4] |

| Predicted XLogP3 | -0.1 | PubChem[3] |

| Physical Form | Solid (Predicted/Typical for similar small molecules) | N/A |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between but-3-yn-1-amine and methanesulfonyl chloride. This approach is efficient and leverages readily available starting materials.

Synthetic Workflow: A Mechanistic Perspective

The workflow involves the reaction of a primary amine with a sulfonyl chloride, a classic method for sulfonamide formation.[1] The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

Caption: Synthetic pathway for this compound.

Spectroscopic Profile

For structural verification, a combination of NMR, IR, and mass spectrometry is employed.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet for the terminal alkyne proton (C≡C-H), a singlet for the methyl protons of the sulfonyl group (CH₃-S), and multiplets for the two methylene groups (-CH₂-CH₂-). The proton on the nitrogen (N-H) would appear as a broad singlet or a triplet, depending on coupling.

-

¹³C NMR: The carbon spectrum would confirm the presence of five distinct carbon atoms: two sp-hybridized carbons of the alkyne, two sp³-hybridized methylene carbons, and one sp³-hybridized methyl carbon.

-

IR Spectroscopy: Key absorption bands would be indicative of the functional groups. A sharp, strong peak around 3300 cm⁻¹ corresponds to the C-H stretch of the terminal alkyne. Strong absorptions in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions are characteristic of the asymmetric and symmetric S=O stretching of the sulfonamide group, respectively.[5]

-

Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) would show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the compound's molecular weight plus a proton (approx. 148.04).

Significance and Applications in Drug Development

The true value of this compound lies in its utility as a versatile scaffold for creating diverse molecular entities.

A Bifunctional Building Block

The molecule's two functional ends can be independently modified, allowing for the systematic construction of complex molecules. This is a core principle in fragment-based drug discovery (FBDD), where small, simple molecules are elaborated to improve binding affinity and selectivity for a biological target.

Caption: Chemical derivatization potential of the core scaffold.

Relevance in Modern Medicinal Chemistry

The alkynyl sulfonamide scaffold is not merely theoretical; it is present in precursors to modern therapeutics. For instance, the synthesis of Lenacapavir, an FDA-approved HIV capsid inhibitor, involves a Sonogashira coupling reaction with 3-methyl-3-(methylsulfonyl)but-1-yne, a structurally related alkyne.[6] This underscores the industrial and pharmaceutical relevance of this chemical motif in constructing complex and potent antiviral agents. Furthermore, the sulfonamide group is a key feature in numerous antibacterial, anticancer, and anti-inflammatory drugs.[1][2]

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of this compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

But-3-yn-1-amine (1.0 eq)

-

Methanesulfonyl chloride (1.1 eq)

-

Anhydrous Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-yn-1-amine (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

-

Addition of Electrophile: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes via a dropping funnel. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. The bicarbonate wash removes any unreacted sulfonyl chloride and acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

General Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of the synthesized product.

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

2. Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.[5]

-

Acquisition: Infuse the sample into a mass spectrometer with an ESI source and acquire data in positive ion mode to observe the [M+H]⁺ adduct.

Conclusion

This compound is a high-value chemical entity whose simple structure belies its significant potential. The strategic placement of a reactive terminal alkyne and a biologically relevant sulfonamide group makes it an ideal starting point for the synthesis of novel small molecules. For researchers in drug discovery, this compound serves as a versatile building block for constructing compound libraries aimed at a wide range of biological targets, from enzymes to receptors. The robust synthetic accessibility and the dual functionality of this molecule ensure its continued relevance in the ongoing quest for new and effective therapeutic agents.

References

-

PubChem. This compound | C5H9NO2S | CID 56765734. Available from: [Link]

-

PubChem. N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide | C11H13NO2S | CID 11299029. Available from: [Link]

-

PubChemLite. This compound (C5H9NO2S). Available from: [Link]

-

PubChem. But-3-yn-1-yl methanesulfonate | C5H8O3S | CID 11378578. Available from: [Link]

-

PubChemLite. But-3-yne-1-sulfonamide (C4H7NO2S). Available from: [Link]

-

International Journal of Current Research. Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. Available from: [Link]

-

ScienceOpen. Natural Products for Drug Discovery in the 21st Century. Available from: [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

PMC. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H9NO2S | CID 56765734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H9NO2S) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility of N-(but-3-yn-1-yl)methanesulfonamide in DMSO and Water

Introduction

N-(but-3-yn-1-yl)methanesulfonamide is a small molecule of interest within contemporary chemical research and drug discovery pipelines. Its structure, featuring both a terminal alkyne and a methanesulfonamide group, presents a unique physicochemical profile. Understanding the solubility of this compound in standard laboratory solvents is a critical first step in any experimental workflow, from initial screening to formulation development. The choice of solvent can profoundly impact the accuracy of in vitro assays, the viability of synthetic reactions, and the potential for therapeutic application.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As no quantitative solubility data for this specific molecule is currently published, this document will provide an expert analysis of its predicted solubility based on its structural components. More importantly, it will furnish a detailed, field-proven experimental protocol for researchers to determine its precise solubility in two of the most fundamental solvents in drug development: dimethyl sulfoxide (DMSO) and water. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical methodology for handling this and similar novel compounds.

Physicochemical Profile and Solubility Prediction

To understand the solubility of a compound, one must first analyze its molecular structure and inherent chemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂S | [1] |

| Molecular Weight | 147.20 g/mol | [1] |

| Computed XLogP3 | -0.1 | [1] |

Structural Analysis for Solubility Prediction

The structure of this compound contains two key functional groups that dictate its solubility behavior:

-

The Methanesulfonamide Group (-SO₂NH-) : This is a polar functional group. The parent compound, methanesulfonamide, is known to be slightly soluble in DMSO.[2][3] The sulfonamide moiety can act as both a hydrogen bond donor (from the N-H) and acceptor (from the oxygens), suggesting some interaction with polar solvents.

-

The But-3-yn-1-yl Group (-CH₂CH₂C≡CH) : This terminal alkyne chain is nonpolar. Alkynes, as a class of hydrocarbons, are generally characterized by their low solubility in polar solvents like water but good solubility in nonpolar organic solvents.[4][5][6][7]

Expert Solubility Prediction

-

In DMSO : Dimethyl sulfoxide is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[8][9][10] Given that both polar (sulfonamide) and nonpolar (alkyne) characteristics are present in the molecule, this compound is predicted to exhibit high solubility in DMSO. This makes DMSO an ideal solvent for preparing high-concentration stock solutions for high-throughput screening and other in vitro assays.[8][11]

-

In Water : Water is a highly polar, protic solvent. The presence of the nonpolar butynyl chain is expected to significantly limit the molecule's interaction with water. While the sulfonamide group offers some potential for hydrogen bonding, it is unlikely to overcome the hydrophobic nature of the four-carbon chain. Therefore, this compound is predicted to have low to very low solubility in water. This is a critical parameter to determine, as aqueous solubility is a key factor influencing a compound's bioavailability and its behavior in physiological buffers.[12]

Visualizing the Core Components

To better understand the relationship between the compound and the experimental process, the following diagrams are provided.

Caption: Chemical structure of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.[12] This method ensures that the solvent is fully saturated with the compound, providing a true measure of its maximum solubility under the specified conditions.

I. Materials and Reagents

-

This compound (solid, >95% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

-

Ultrapure Water (Type I, 18.2 MΩ·cm)

-

Methanol or Acetonitrile (HPLC Grade, for dilution)

-

2 mL microcentrifuge tubes or glass vials with screw caps

-

Analytical balance (readable to ±0.01 mg)

-

Calibrated micropipettes

-

Vortex mixer

-

Thermostatic orbital shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Benchtop centrifuge (capable of >10,000 x g)

-

0.22 µm syringe filters (PTFE for DMSO, or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

II. Step-by-Step Methodology

This procedure should be performed separately for both DMSO and water.

Step 1: Preparation of a Supersaturated Slurry

-

Causality : Adding a clear excess of the solid ensures that the final solution will reach its saturation point. The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been achieved.

-

Procedure :

-

Weigh approximately 5-10 mg of this compound directly into a 2 mL tube. Record the exact mass.

-

Add 1 mL of the selected solvent (DMSO or water) to the tube.

-

Securely cap the tube and vortex vigorously for 2 minutes to create a uniform slurry and maximize the initial rate of dissolution.

-

Step 2: Equilibration

-

Causality : Solubility is a thermodynamic equilibrium. Sufficient time and constant temperature are required for the dissolution and precipitation rates to become equal, yielding a stable, saturated solution. 24 hours is a standard duration to ensure this for most small molecules.

-

Procedure :

-

Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24 hours. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause excessive foaming.

-

Step 3: Separation of Saturated Supernatant

-

Causality : It is absolutely critical to separate the saturated liquid phase (supernatant) from the undissolved solid. Any particulate matter transferred to the analysis stage will lead to a significant overestimation of solubility.

-

Procedure :

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a micropipette. Be careful not to disturb the pellet.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any remaining micro-particulates.

-

Step 4: Quantification via HPLC

-

Causality : The concentration of the dissolved compound in the filtered supernatant must be accurately determined. HPLC is a precise and sensitive method for this purpose. A standard curve is required to correlate the detector response (peak area) to a known concentration.

-

Procedure :

-

Prepare a Standard Curve : Create a series of known concentrations of this compound in the analysis solvent (e.g., methanol or acetonitrile). Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.

-

Dilute the Sample : Accurately dilute the filtered supernatant with the analysis solvent to a concentration that falls within the linear range of your standard curve. The dilution factor for the DMSO sample will be significantly higher than for the water sample.

-

Analyze the Sample : Inject the diluted sample into the HPLC system.

-

Calculate the Original Concentration : Using the peak area from the sample and the equation from your standard curve, calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the original concentration in the saturated supernatant. This value is the solubility.

-

III. Data Presentation

Quantitative solubility data should be recorded in a clear and structured format.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| DMSO | 25 | Experimental Value | Calculated Value |

| Water | 25 | Experimental Value | Calculated Value |

Workflow Visualization

The experimental process can be summarized in the following workflow diagram.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

While specific solubility data for this compound is not yet available in published literature, a thorough analysis of its chemical structure provides a strong basis for predicting its behavior. It is expected to be highly soluble in DMSO, making it an excellent vehicle for in vitro studies, and poorly soluble in water, a crucial consideration for any future in vivo or formulation work.

This guide provides the scientific rationale behind these predictions and, more importantly, equips researchers with a robust, step-by-step experimental protocol to determine the precise thermodynamic solubility of this compound. By adhering to this self-validating methodology, laboratories can generate reliable and accurate data, ensuring the integrity of subsequent research and accelerating the drug discovery and development process.

References

-

Dimethyl sulfoxide - Wikipedia . Wikipedia. Available at: [Link]

-

Innovative Applications of DMSO . (2024). Available at: [Link]

-

DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool . (2023). Available at: [Link]

-

This compound . PubChem. Available at: [Link]

-

Molecular and Structural Formulas The alkynes comprise a series of carbon- and hydrogen-based compounds that contain at . Available at: [Link]

-

Chemistry Alkynes - SATHEE - IIT Kanpur . Available at: [Link]

-

Physical Properties of Alkynes . OpenOChem Learn. Available at: [Link]

-

Video: Structure and Physical Properties of Alkynes . (2023). JoVE. Available at: [Link]

-

Use of Dimethyl Sulfoxide (DMSO) . Available at: [Link]

-

Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems . (2019). MDPI. Available at: [Link]

-

MultiScreen Solubility Filter Plate . Available at: [Link]

-

N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide . PubChem. Available at: [Link]

-

Properties and Bonding in the Alkynes . (2023). Chemistry LibreTexts. Available at: [Link]

-

Methanesulfonamide 108370 - Safety Data Sheet . Available at: [Link]

-

SAFETY DATA SHEET . Fisher Scientific. Available at: [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review . Available at: [Link]

-

But-3-yn-1-yl methanesulfonate . PubChem. Available at: [Link]

-

This compound (C5H9NO2S) . PubChemLite. Available at: [Link]

Sources

- 1. This compound | C5H9NO2S | CID 56765734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 5. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]

- 6. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. Video: Structure and Physical Properties of Alkynes [jove.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Applications of DMSO [chemdiv.com]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Safety Data Sheet (SDS) for N-(but-3-yn-1-yl)methanesulfonamide

Technical Safety & Application Guide: N-(but-3-yn-1-yl)methanesulfonamide in Advanced Drug Development

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Structural Causality, Toxicological Mechanisms, and Self-Validating Safety Protocols

Executive Summary

In modern drug discovery, This compound (CAS: 1207840-15-0) serves as a highly versatile bifunctional building block. It combines a terminal alkyne—an essential handle for bioorthogonal Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry—with a methanesulfonamide moiety, a privileged pharmacophore known for its hydrogen-bonding capabilities in enzyme inhibition (e.g., carbonic anhydrases) and PROTAC linker design.

This guide transcends a traditional Safety Data Sheet (SDS). As application scientists, we must understand why a chemical behaves the way it does. By linking physicochemical properties to both reactivity and toxicological hazards, this whitepaper establishes a causality-driven framework for safely integrating this compound into high-throughput experimental workflows.

Physicochemical Profiling & Structural Causality

The handling and safety profile of this compound is directly dictated by its molecular architecture. The data below summarizes its core quantitative metrics[1].

Table 1: Quantitative Physicochemical Data & Application Causality

| Property | Value | Causality / Workflow Relevance |

| Molecular Formula | C₅H₉NO₂S | Low molecular weight (147.20 g/mol ) allows for high ligand efficiency when conjugated to larger biomolecules[1]. |

| XLogP3 | -0.1 | Highly hydrophilic. This negative partition coefficient ensures excellent solubility in aqueous buffer systems, ideal for biological click chemistry[1]. |

| Topological Polar Surface Area | 54.6 Ų | Optimal for membrane permeability. The sulfonamide provides a strong hydrogen bond donor/acceptor pair[1]. |

| Alkyne pKa | ~25 (Theoretical) | The terminal proton is weakly acidic, allowing facile deprotonation by transition metals (Cu, Ag) to form reactive acetylide intermediates. |

Hazard Identification & Toxicological Mechanisms

Standard SDS documentation lists several GHS hazard statements for this compound[1]. To safely handle this material, researchers must understand the biological mechanisms driving these hazards.

Table 2: GHS Hazard Statements & Mechanistic Origins

| Hazard Code | Description | Mechanistic Cause |

| H302 | Harmful if swallowed | Systemic absorption leads to hepatic bioactivation and potential off-target protein binding[1]. |

| H315 | Causes skin irritation | The slightly acidic sulfonamide NH and potential reactive metabolites cause local epidermal protein haptenation[1]. |

| H319 | Causes serious eye irritation | Osmotic and pH-driven disruption of the delicate corneal epithelium[1]. |

| H335 | May cause respiratory irritation | Inhalation of fine particulate matter interacts with mucosal surfaces, triggering localized inflammatory cascades[1]. |

The Causality of Sulfonamide Toxicity

While the terminal alkyne governs chemical reactivity, the methanesulfonamide group governs the compound's toxicological profile. Sulfonamides are known to cause hypersensitivity and irritation in a subset of biological systems. Mechanistically, sulfonamides undergo bioactivation via the cytochrome P450 system (specifically the CYP2C9 monooxygenase pathway)[2]. This oxidation converts the sulfonamide into highly reactive hydroxylamine and nitroso derivatives. These electrophilic species covalently bind to cellular proteins (a process known as haptenation), which subsequently activates cytotoxic T lymphocytes, leading to cellular apoptosis, tissue damage, and observable irritation[2].

Fig 1: CYP450-mediated bioactivation pathway of sulfonamides leading to hypersensitivity.

Experimental Workflows: Self-Validating CuAAC Safety Protocol

The most common application for this compound is the CuAAC click reaction . The Core Hazard: Terminal alkynes react with copper to form polymeric copper(I) acetylides. If isolated in a dry state, copper acetylides are highly shock-sensitive explosives. Therefore, our protocol mandates in situ generation and immediate quenching.

To ensure trustworthiness, the following methodology is designed as a self-validating system —utilizing visual chemical cues to confirm that each safety and reaction threshold has been successfully met.

Step-by-Step Methodology

-

Reagent Dissolution: Dissolve this compound (1.0 eq) and your target azide (1.0 eq) in a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1).

-

Self-Validation: The solution must be completely transparent. Particulate matter can trap unreacted copper later in the workflow.

-

-

Catalyst Preparation (In Situ): Add CuSO₄·5H₂O (0.05 eq) followed by sodium ascorbate (0.10 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

-

Self-Validation: Upon addition of ascorbate, the solution will transition from pale blue (Cu²⁺) to colorless or pale yellow (Cu⁺). This visual cue validates the active, safe catalytic state.

-

-

Cycloaddition: Stir at room temperature for 2-4 hours. Monitor via LC-MS.

-

Safety Quenching (Critical): Once complete, add an excess of aqueous EDTA or ammonium hydroxide. This step oxidizes remaining Cu(I) back to Cu(II) and heavily chelates it, preventing the precipitation of explosive copper acetylides.

-

Self-Validation: The solution will turn a vibrant, deep blue (indicating the [Cu(EDTA)]²⁻ or [Cu(NH₃)₄]²⁺ complex). If the solution is not deep blue, do not proceed to extraction; add more chelating agent.

-

-

Extraction: Safely extract the triazole product using ethyl acetate. The hazardous copper remains trapped in the aqueous layer.

Fig 2: Self-validating CuAAC workflow emphasizing copper-acetylide hazard mitigation.

Storage and Logistics

To maintain the integrity of this compound and prevent hazardous degradation:

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the terminal alkyne.

-

Temperature: Store at 2-8°C in a dry environment. The compound is hygroscopic; moisture can complicate accurate stoichiometric weighing for click reactions.

-

Incompatibilities: Strictly isolate from strong oxidizing agents, strong bases, and heavy metal salts (especially Silver and Copper) during storage to prevent accidental, premature acetylide formation.

References

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 56765734, this compound." PubChem. Available at: [Link]

-

Reinhart, et al. "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." Pharmacogenomics and Personalized Medicine, Dovepress (2022). Available at: [Link]

-

Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315 (2010). Available at: [Link]

Sources

Functional Group Analysis of N-(but-3-yn-1-yl)methanesulfonamide

Executive Summary: The Dual-Warhead Scaffold

N-(but-3-yn-1-yl)methanesulfonamide (CAS: 1207840-15-0) represents a high-value "bifunctional linker" in medicinal chemistry. It bridges two distinct chemical worlds: the sulfonamide moiety, a classic pharmacophore and bioisostere for carboxylic acids, and the terminal alkyne , a premier handle for bioorthogonal "click" chemistry.

This guide moves beyond basic characterization to explore the molecule's utility as a modular building block. We will dissect its synthesis, spectroscopic "fingerprint," and its pivotal role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Structural & Physicochemical Profile

The molecule (C₅H₉NO₂S) consists of a methanesulfonyl group attached to a primary amine, which is tethered to a terminal alkyne via an ethyl spacer. This architecture imparts unique solubility and reactivity profiles.

Table 1: Core Physicochemical Properties

| Property | Value / Descriptor | Relevance |

| Molecular Weight | 147.20 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| Formula | C₅H₉NO₂S | High atom economy linker. |

| H-Bond Donors | 1 (Sulfonamide N-H) | Critical for active site binding; acidic proton (pKa ~10). |

| H-Bond Acceptors | 2 (Sulfonyl oxygens) | Strong electrostatic interaction points. |

| LogP (Predicted) | ~0.2 - 0.5 | Amphiphilic; good membrane permeability. |

| Physical State | White to off-white solid | Stable at room temperature; non-volatile. |

The "Genesis" Protocol: Synthesis & Mechanism

The most robust route to this compound is the nucleophilic substitution of methanesulfonyl chloride (MsCl) by 3-butyn-1-amine. This reaction relies on the high electrophilicity of the sulfonyl sulfur atom.

Mechanistic Pathway

The amine nitrogen attacks the sulfur center of MsCl, displacing the chloride ion.[1] A non-nucleophilic base (Triethylamine, TEA) is essential to scavenge the generated HCl and drive the equilibrium forward.

Figure 1: Synthesis pathway via nucleophilic sulfonyl substitution. The base (TEA) acts as a proton sink.

Validated Synthesis Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (N₂).

-

Solvation: Add 3-butyn-1-amine (0.69 g, 10.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).

-

Base Addition: Add Triethylamine (TEA) (1.67 mL, 12.0 mmol, 1.2 eq). Cool the mixture to 0°C using an ice bath.

-

Electrophile Addition: Dropwise add Methanesulfonyl chloride (MsCl) (0.85 mL, 11.0 mmol, 1.1 eq) over 10 minutes. Note: Exothermic reaction.[2][3]

-

Reaction: Remove ice bath after 30 mins; stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup:

-

Quench with 1M HCl (10 mL) to remove unreacted amine.

-

Extract organic layer; wash with sat. NaHCO₃ (10 mL) and Brine (10 mL).[4]

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Et₂O/Hexanes or flash chromatography if necessary.

Functional Group Analysis: The Spectroscopic Fingerprint

Accurate identification requires triangulating data from IR, NMR, and MS.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the "diagnostic islands" of the alkyne and sulfonamide groups.

| Frequency (cm⁻¹) | Vibration Mode | Origin | Notes |

| 3250 - 3300 | ≡C-H Stretch | Terminal Alkyne | Sharp, strong peak. Distinct from broad O-H. |

| 3200 - 3280 | N-H Stretch | Sulfonamide | Medium intensity; often overlaps with alkyne C-H. |

| 2100 - 2150 | C≡C Stretch | Alkyne | Weak to medium; characteristic "silent region" signal. |

| 1310 - 1350 | S=O Asym. Stretch | Sulfonamide | Strong, sharp "flag" peak. |

| 1140 - 1160 | S=O Sym. Stretch | Sulfonamide | Strong, sharp; confirms sulfonyl group. |

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) Prediction:

-

δ 4.80 (br s, 1H, NH): Exchangeable proton; shift varies with concentration.

-

δ 3.25 (q, J=6.5 Hz, 2H, N-C H₂): Deshielded by the adjacent nitrogen.

-

δ 2.95 (s, 3H, S-C H₃): Characteristic singlet for the mesyl methyl group.

-

δ 2.45 (td, J=6.5, 2.6 Hz, 2H, C H₂-C≡): Propargylic protons; coupling to both neighbor CH₂ and alkyne H.

-

δ 2.05 (t, J=2.6 Hz, 1H, ≡C-H ): Terminal alkyne proton; distinctive triplet splitting.

Reactivity & Application: The "Click" Dimension[3][5]

The terminal alkyne is a "dormant" functional group until activated by a Copper(I) catalyst, making this molecule an ideal bioorthogonal probe.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In drug discovery, this molecule reacts with organic azides (R-N₃) to form 1,4-disubstituted 1,2,3-triazoles.[5] The sulfonamide group remains stable, serving as a polar anchor.

Figure 2: The CuAAC catalytic cycle. The alkyne forms a Cu(I)-acetylide species, enabling regioselective triazole formation.

Click Reaction Protocol (Analytical Scale)

Objective: Derivatization with Benzyl Azide to verify alkyne integrity.

-

Dissolve: 10 mg of this compound in 0.5 mL t-BuOH/H₂O (1:1) .

-

Add Azide: Add 1.1 eq of Benzyl Azide.

-

Catalyst Cocktail: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

-

Why? Ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

-

Incubate: Stir at RT for 2-4 hours.

-

Analyze: Direct injection into LC-MS. Look for the [M+H]+ peak of the triazole adduct (Mass = 147 + 133 = ~280 Da).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56765734, this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). Synthesis of Methanesulfonamides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 5. Click Chemistry in Drug Discovery [sigmaaldrich.com]

N-(but-3-yn-1-yl)methanesulfonamide Derivatives: Synthesis, Reactivity, and Biological Applications in Drug Discovery

Executive Summary

The development of highly selective, bioavailable small-molecule therapeutics frequently relies on the strategic functionalization of versatile chemical scaffolds. N-(but-3-yn-1-yl)methanesulfonamide has emerged as a privileged building block in modern medicinal chemistry. Structurally, it is a bifunctional molecule: it features a methanesulfonamide moiety—a classic pharmacophore known for its hydrogen-bonding capabilities and weak zinc-chelating properties—and a terminal but-3-ynyl chain. This terminal alkyne serves as a bioorthogonal handle, perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and 1,3-dipolar cycloadditions.

This technical guide explores the synthetic utility of this compound derivatives, detailing their transformation into complex glycoconjugates, their role as exosite-targeting metalloprotease inhibitors, and their unexpected efficacy in opioid receptor modulation.

Chemical Architecture and Reactivity Profile

The architectural brilliance of this compound lies in its spatial geometry. The four-carbon aliphatic chain provides an optimal spacer length, allowing the molecule to bridge distinct binding pockets within target proteins.

From a reactivity standpoint, the terminal alkyne is highly susceptible to [3+2] cycloadditions. Research conducted at University College London has demonstrated the propensity of alkynyl sulfonamides to undergo rapid 1,3-dipolar cycloadditions with nitrones and nitrile oxides, yielding novel 2,3-dihydroisoxazoles and isoxazoles with high regioselectivity [1]. However, its most prominent application lies in "click chemistry" (CuAAC), where it is reacted with azido-sugars to generate 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is not merely a passive linker; it acts as a rigid, metabolically stable peptide bond isostere that actively participates in dipole-dipole interactions within enzyme active sites.

Synthetic Workflows: The CuAAC Protocol

To synthesize glycoconjugated derivatives, researchers rely on microwave-assisted CuAAC. This methodology ensures high yields of the thermodynamically favored 1,4-regioisomer while protecting delicate carbohydrate moieties from thermal degradation.

Microwave-Assisted CuAAC Synthesis Protocol

This protocol details the conjugation of this compound with an azido-sugar derivative to yield a target glycoconjugate.

Materials:

-

This compound (1.0 equiv)

-

Azido-sugar derivative (e.g., 2-azidoethyl 2-fluoro-2-deoxy-β-glucopyranoside) (1.0 equiv)

-

Copper(II) sulfate pentahydrate (

) (1.0 equiv) -

Sodium ascorbate (3.0 equiv)

-

Solvent system: DMF/

(4:1 v/v)

Step-by-Step Methodology & Causality:

-

Reagent Assembly: In a microwave-safe reaction vial, dissolve the azido-sugar and the alkynyl sulfonamide in the 4:1 DMF/

mixture.-

Causality: The biphasic-like solvent system is critical. DMF solubilizes the highly organic alkyne and protected azido-sugar, while the aqueous component is strictly necessary to dissolve the inorganic catalyst (

) and the reducing agent (sodium ascorbate).

-

-

In Situ Catalyst Activation: Add the

, followed immediately by sodium ascorbate.-

Causality: CuAAC strictly requires Cu(I) to proceed. Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) species in situ. Utilizing a 3-fold excess of ascorbate acts as a chemical buffer, preventing the premature oxidation of Cu(I) back to Cu(II) by atmospheric oxygen, which would otherwise trigger unwanted Glaser oxidative homocoupling of the terminal alkynes.

-

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 45 minutes.

-

Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the activation energy barrier of the cycloaddition exponentially faster than conventional thermal heating. This kinetic control heavily favors the formation of the 1,4-regioisomer and minimizes the thermal degradation of the sensitive carbohydrate ring.

-

-

Quenching and Metal Scavenging: Cool the mixture to room temperature, quench with saturated aqueous

, and extract with ethyl acetate.-

Causality:

effectively chelates and removes copper ions from the organic phase. This is a self-validating step for biological assays, as residual heavy metal contamination can cause false positives in metalloprotease inhibition testing.

-

-

Deprotection: Treat the organic extract with methanolic ammonia (

-MeOH, 7 N) for 3.5 hours at room temperature to cleave acetyl protecting groups from the sugar moiety [2].

Microwave-assisted CuAAC workflow for synthesizing triazole-linked glycoconjugates.

Biological Applications & Pharmacological Data

The derivatives of this compound have shown remarkable versatility across highly divergent biological targets, primarily driven by the modularity of the alkyne substitution.

Metzincin Inhibitors (MMPs and ADAMTS5)

Matrix metalloproteinases (MMPs) and ADAMTS enzymes are zinc-dependent endopeptidases implicated in cancer metastasis and osteoarthritis. Historically, clinical trials for MMP inhibitors failed due to the use of strong zinc-binding groups (ZBGs) like hydroxamates, which caused severe off-target toxicity by chelating zinc in non-target metalloenzymes.

To bypass this, researchers utilized the this compound scaffold. The sulfonamide acts as a weak, non-chelating backbone that anchors in the active site, while the but-3-ynyl chain, extended via a triazole-linked sugar, reaches into the highly specific, poorly conserved exosites of the enzymes [3]. For instance, in ADAMTS5, the GlcNAc sugar moiety binds specifically to the Disintegrin-like (Dis) domain exosite (residues K532 and K533), achieving high selectivity and effectively halting aggrecan degradation in osteoarthritis models [2].

Bivalent binding model of glycoconjugated sulfonamides targeting metalloprotease exosites.

Opioid Receptor Modulation

Beyond enzyme inhibition, the N-but-3-ynyl motif has proven highly effective in G-protein coupled receptor (GPCR) targeting. In the synthesis of benzomorphan homologues, the incorporation of the N-but-3-ynyl group (yielding N-but-3-ynyl-5,9-dimethyl-2'-hydroxy-6,7-benzomorphan) resulted in compounds with exceptional affinity for

Quantitative Pharmacological Data Summary

The following table synthesizes the biological efficacy of various N-(but-3-ynyl) derivatives across different therapeutic targets:

| Compound/Derivative Class | Primary Target | Biological Activity / Affinity | Key Structural Mechanism |

| N-but-3-ynyl Benzomorphans | Alkyne geometry optimizes GPCR hydrophobic pocket binding. | ||

| 2-Fluoro-glucopyranoside Triazoles | MMP-2, MMP-9, MMP-13 | Triazole-PEG chain spans the S1' pocket; sugar increases solubility. | |

| Arylsulfonamide Glycoconjugates | ADAMTS5 | Reduces aggrecan degradation (ex vivo) | GlcNAc moiety binds specifically to the Dis domain exosite. |

| 2,3-Dihydroisoxazole Sulfonamides | Synthetic Intermediates | High regioselectivity (Yield >80%) | 1,3-dipolar cycloaddition with nitrones creates rigid heterocycles. |

Conclusion & Future Perspectives

This compound is a highly modular, chemically robust scaffold that bridges the gap between synthetic organic chemistry and targeted drug design. By leveraging its terminal alkyne for CuAAC, researchers can rapidly generate libraries of glycoconjugated sulfonamides that solve the historical selectivity and solubility issues of metalloprotease inhibitors. Furthermore, its inherent geometric properties make it a valuable moiety for GPCR ligand design. Future drug development efforts will likely focus on utilizing this scaffold to develop bivalent degraders (PROTACs) and highly selective diagnostic imaging probes.

References

-

Luo, Y. (2021). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides (Doctoral thesis). UCL (University College London). Available at:[Link]

-

Cuffaro, D., Blagg, S., Yamamoto, K., et al. (2025). Design, synthesis and biological activity of glycoconjugated ADAMTS5 exosite inhibitors: applications in osteoarthritis and ovarian cancer models. Scientific Reports, 15(1), 540. Available at:[Link]

-

Cuffaro, D., Nuti, E., D'Andrea, F., & Rossello, A. (2020). Developments in Carbohydrate-Based Metzincin Inhibitors. Pharmaceuticals, 13(11), 376. Available at:[Link]

-

May, E. L., et al. (2000). Synthesis and in Vitro and in Vivo Activity of (−)-(1R,5R,9R)- and (+)-(1S,5S,9S)-N-Alkenyl-, -N-Alkynyl-, and -N-Cyanoalkyl-5,9-dimethyl-2'-hydroxy-6,7-benzomorphan Homologues. Journal of Medicinal Chemistry, 43(26), 5030-5036. Available at:[Link]

Introduction: Bridging Bio-orthogonality with Pharmacological Relevance

An In-Depth Technical Guide to the Bio-orthogonal Potential of N-(but-3-yn-1-yl)methanesulfonamide

In the landscape of chemical biology and drug development, the ability to selectively label and track biomolecules in their native environment is paramount. Bio-orthogonal chemistry, a field that employs reactions which can proceed in living systems without interfering with endogenous biochemical processes, has provided the tools to achieve this with remarkable precision.[1] At the heart of this discipline lies the "click chemistry" concept, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction's efficiency, selectivity, and biocompatibility have made it a cornerstone for applications ranging from fluorescent labeling to the synthesis of complex bioconjugates.[3][4]

This guide focuses on a molecule of significant, yet underexplored, potential: This compound . This compound is uniquely positioned at the intersection of bio-orthogonal utility and medicinal chemistry. It features a terminal alkyne, a classic bio-orthogonal handle, and a methanesulfonamide moiety, a scaffold prevalent in numerous FDA-approved pharmaceuticals.[5][6]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It will deconstruct the unique attributes of this compound, providing not just protocols, but the underlying scientific rationale for its application. We will explore its core physicochemical properties, detail its engagement in the premier bio-orthogonal reaction (CuAAC), and contextualize the influence of its sulfonamide group on potential biological applications.

Core Molecular Attributes

This compound is a bifunctional molecule. Understanding its potential requires an appreciation for the distinct roles of its two key functional groups: the terminal alkyne and the methanesulfonamide core.

Physicochemical Data Summary

A foundational understanding begins with the molecule's basic properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C5H9NO2S | PubChem[7] |

| Molecular Weight | 147.20 g/mol | PubChem[7] |

| IUPAC Name | N-but-3-ynylmethanesulfonamide | PubChem[7] |

| CAS Number | 1207840-15-0 | PubChem[7] |

| Topological Polar Surface Area | 54.6 Ų | PubChem[7] |

| XLogP3 | -0.1 | PubChem[7] |

-

Expert Insight: The negative XLogP3 value suggests a degree of hydrophilicity, which is often advantageous for ensuring solubility in aqueous buffers required for biological experiments. The polar surface area is within a range typical for small molecule drugs, suggesting potential for cell permeability.

The Bio-orthogonal Handle: A Terminal Alkyne

The terminal alkyne is the reactive handle that enables this molecule to participate in bio-orthogonal chemistry. Alkynes are exceptionally rare in higher eukaryotes, making them ideal for selective chemical transformations within complex biological systems.[8] Their small size minimizes potential perturbation of a target biomolecule's structure or function.[9] The primary reaction for this group is the CuAAC, where it selectively and efficiently reacts with an azide to form a stable triazole linkage.[3][10]

Caption: Conceptual workflow of bio-orthogonal labeling using an alkyne probe.

The Modulating Moiety: The Methanesulfonamide Core

The methanesulfonamide group is far more than a simple linker. Sulfonamides are a well-established class of functional groups in medicinal chemistry, renowned for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][11]

Key Contributions of the Methanesulfonamide Group:

-

Pharmacokinetic Properties: The sulfonamide moiety can influence a molecule's solubility, membrane permeability, and metabolic stability. Its ability to act as a hydrogen bond donor and acceptor can facilitate interactions with biological targets.[12]

-

Structural Scaffold: It provides a stable, chemically robust core that positions the terminal alkyne for bio-orthogonal reactions.

-

Potential for Bioactivity: While this compound itself is a probe, its core structure is analogous to scaffolds found in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and other therapeutic agents.[5][11] This opens the possibility of designing "two-in-one" molecules that can both report on and modulate biological activity.

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The premier application for this compound is the CuAAC reaction. This "click" reaction forms a highly stable 1,2,3-triazole ring, covalently linking the alkyne-bearing probe to an azide-modified biomolecule.[2][4]

Caption: Experimental workflow for a typical CuAAC protein labeling experiment.

Detailed Protocol: Labeling an Azide-Modified Protein

This protocol provides a self-validating system for the fluorescent labeling of a protein that has been metabolically or enzymatically tagged with an azide group.

Materials:

-

Azide-modified protein of interest (e.g., 1 mg/mL in PBS).

-

This compound, pre-conjugated to a reporter (e.g., a fluorescent dye). Stock solution: 10 mM in DMSO.

-

Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

-

Sodium Ascorbate: 1 M stock in water (prepare fresh).

-

Tris(benzyltriazolylmethyl)amine (TBTA) or similar Cu(I)-stabilizing ligand: 10 mM stock in DMSO.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

EDTA: 0.5 M stock, pH 8.0.

Methodology:

-

Sample Preparation: In a microcentrifuge tube, add 100 µL of the azide-modified protein solution (1 mg/mL). This corresponds to a specific molar quantity depending on the protein's molecular weight.

-

Probe Addition: Add 1 µL of the 10 mM alkyne-probe stock solution to the protein sample for a final concentration of 100 µM. Gently mix.

-

Scientist's Note: A 10- to 50-fold molar excess of the alkyne probe over the protein is a good starting point to ensure the reaction goes to completion. The optimal ratio should be determined empirically.

-

-

Catalyst Premix Preparation: In a separate tube, prepare the catalyst solution immediately before use. Add reagents in the following order to prevent precipitation:

-

4 µL of 50 mM CuSO₄ solution.

-

2 µL of 10 mM TBTA ligand solution.

-

10 µL of 1 M Sodium Ascorbate solution.

-

Vortex briefly. The solution should be colorless or pale yellow.

-

Causality Explanation: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. The TBTA ligand stabilizes the Cu(I) ion, increasing reaction efficiency and, crucially, reducing copper-mediated cytotoxicity and protein degradation.[9]

-

-

Initiate Reaction: Add 2 µL of the catalyst premix to the protein/probe solution. The final concentrations will be approximately 1 mM CuSO₄, 1 mM TBTA, and 5 mM Sodium Ascorbate.

-

Incubation: Incubate the reaction at room temperature (25°C) for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C for a longer period (4-12 hours).

-

Quenching: Stop the reaction by adding 2 µL of 0.5 M EDTA to chelate the copper catalyst.

-

Purification: Remove the excess unreacted probe and catalyst components using a desalting column (for proteins >5 kDa) or dialysis against PBS.

-

Validation & Analysis: Confirm successful labeling by:

-

SDS-PAGE: Visualize the labeled protein using an in-gel fluorescence scanner. A fluorescent band should appear at the molecular weight of the target protein.

-

Mass Spectrometry: Determine the exact mass of the labeled protein to confirm the addition of the probe.

-

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for several advanced applications.

-

Activity-Based Protein Profiling (ABPP): The molecule can be incorporated into inhibitors or substrates to create activity-based probes. These probes can covalently label active enzymes in a complex proteome, allowing for subsequent identification and characterization via the alkyne handle.

-

Target Identification and Validation: A bioactive compound containing a sulfonamide core can be modified with the butynyl group. This allows researchers to use the alkyne handle to "pull-down" its protein targets from cell lysates, helping to elucidate the compound's mechanism of action.

-

Imaging and Tracking: When conjugated to a fluorophore, this compound can be used to visualize the localization and trafficking of azide-labeled biomolecules (e.g., glycans, lipids, or proteins) in living cells.[2]

-

Bioconjugate Synthesis: The molecule can serve as a linker in the synthesis of more complex bioconjugates, such as Antibody-Drug Conjugates (ADCs), where the sulfonamide moiety might contribute to the overall stability and pharmacokinetic profile of the conjugate.[13]

Conclusion and Future Outlook

This compound is more than just another alkyne-containing chemical reporter. It represents a strategic convergence of a reliable bio-orthogonal handle with a pharmacologically significant scaffold. Its utility extends beyond simple labeling, offering a platform for the design of sophisticated probes for activity profiling, target discovery, and the development of novel bioconjugates. The presence of the methanesulfonamide group provides an avenue for tuning the molecule's physicochemical properties, potentially enhancing its performance in complex biological environments. As the fields of chemical biology and drug discovery continue to demand more sophisticated molecular tools, the thoughtful design of probes like this compound will be critical for unraveling biological complexity and engineering the next generation of therapeutics.

References

-

Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. [Link]

-

Key insights on click chemistry and bioorthogonal chemistry. CAS. [Link]

-

Developing bioorthogonal probes to span a spectrum of reactivities. PMC. [Link]

-

Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH. [Link]

-

This compound. PubChem. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

-

Bioorthogonal Chemistry: Recent Progress and Future Directions. PMC. [Link]

-

Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

-

Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. [Link]

-

Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. PubMed. [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. advancesinfig.com. [Link]

-

Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. nature.com. [Link]

-

Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. [Link]

-

Bioconjugate Techniques Edition No 3. ftp.nuneslaw.com. [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology | MDPI [mdpi.com]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5H9NO2S | CID 56765734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ftp.nuneslaw.com [ftp.nuneslaw.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-(but-3-yn-1-yl)methanesulfonamide

Abstract

This document provides a detailed, reliable protocol for the laboratory-scale synthesis of N-(but-3-yn-1-yl)methanesulfonamide, a valuable alkynyl sulfonamide. Sulfonamides are a cornerstone functional group in medicinal chemistry, recognized for their presence in a wide array of therapeutic agents.[1] Alkynyl sulfonamides, in particular, serve as versatile synthetic intermediates for constructing complex molecular architectures.[2][3][4] This guide is designed for researchers in organic synthesis and drug development, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Scientific Context

The sulfonamide functional group (R-SO₂NR'R'') is a critical pharmacophore, integral to the design of numerous antimicrobial, anti-inflammatory, and anticancer drugs.[1] The incorporation of an alkyne moiety, as in this compound, introduces a synthetically versatile handle. This terminal alkyne can participate in a wide range of transformations, including cycloadditions and coupling reactions, making it a powerful building block for creating diverse chemical libraries for drug discovery.[3][5]

The synthesis described herein follows a classic and robust method for sulfonamide formation: the reaction of a primary amine with a sulfonyl chloride.[6][7] Specifically, but-3-yn-1-amine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.[6][8] The reaction is facilitated by a non-nucleophilic organic base, which neutralizes the hydrogen chloride (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.

Reaction Mechanism and Rationale

The formation of this compound proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of but-3-yn-1-amine attacks the highly electrophilic sulfur atom of methanesulfonyl chloride.

-

Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, expelling a chloride ion (Cl⁻), which is a good leaving group.

-

Deprotonation: The resulting protonated sulfonamide is neutralized by a base (e.g., triethylamine). This step is crucial as it scavenges the HCl produced (formed from the proton and the expelled chloride ion), preventing the protonation of the starting amine, which would render it non-nucleophilic, and driving the reaction to completion.[6]

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |

| But-3-yn-1-amine | 2978-58-7 | C₄H₇N | 69.11 | Commercially Available |

| Methanesulfonyl Chloride (MsCl) | 124-63-0 | CH₃ClO₂S | 114.55 | Sigma-Aldrich, etc. |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Commercially Available |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Acros Organics, etc. |

| Saturated aq. NaHCO₃ Solution | N/A | NaHCO₃ | 84.01 | Lab-prepared |

| Brine (Saturated aq. NaCl Solution) | N/A | NaCl | 58.44 | Lab-prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Commercially Available |

| This compound | 1207840-15-0 | C₅H₉NO₂S | 147.20 | Target Product[9][10] |

Equipment

-

Round-bottom flasks (two- or three-necked)

-

Magnetic stirrer and stir bars

-

Pressure-equalizing dropping funnel

-

Ice/water bath

-

Nitrogen or Argon gas inlet

-

Septa

-

Syringes and needles

-

Rotary evaporator

-

Glassware for aqueous workup (separatory funnel)

-

Equipment for column chromatography (glass column, silica gel, collection tubes)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Safety and Hazard Management

A thorough risk assessment must be conducted before starting this procedure. This synthesis involves hazardous materials and should only be performed in a well-ventilated chemical fume hood by trained personnel.

-

Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a potent lachrymator (causes tearing).[8] It reacts exothermically and violently with water and other nucleophiles.[6] Always handle with extreme care, wearing appropriate personal protective equipment (PPE), including nitrile gloves (or double-glove), chemical splash goggles, and a lab coat. [8]

-

But-3-yn-1-amine: Flammable liquid and vapor. Corrosive and may cause respiratory irritation.

-

Triethylamine (Et₃N): Flammable, toxic, and corrosive. Has a strong, unpleasant odor.

-

Dichloromethane (DCM): Volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

This compound (Product): GHS hazard statements indicate it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9]

Detailed Experimental Protocol

This protocol is based on a representative 10 mmol scale.

Reaction Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a dry, nitrogen-flushed 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add but-3-yn-1-amine (0.691 g, 10.0 mmol, 1.0 eq.).

-

Dissolve the amine in anhydrous dichloromethane (DCM, 30 mL).

-

Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol, 1.2 eq.) to the solution via syringe.

-

Cooling: Cool the stirred solution to 0 °C using an ice/water bath.[6]

-

Addition of Methanesulfonyl Chloride: In a separate dry vial, prepare a solution of methanesulfonyl chloride (0.85 mL, 1.26 g, 11.0 mmol, 1.1 eq.) in anhydrous DCM (10 mL).

-

Slowly add the methanesulfonyl chloride solution to the cooled amine solution dropwise over 20-30 minutes using a pressure-equalizing dropping funnel. Crucial: Maintain the internal temperature at or below 5 °C during the addition to control the exothermic reaction.[6]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting amine spot is no longer visible.

-

Aqueous Workup:

-

Quench the reaction by carefully adding 20 mL of water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and wash the solid with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive/degraded methanesulfonyl chloride.- Starting amine was protonated (insufficient base).- Water present in the reaction. | - Use freshly opened or distilled MsCl.- Ensure 1.2-1.5 equivalents of base are used.- Use anhydrous solvents and dry glassware.[6] |

| Incomplete Reaction | - Insufficient reaction time.- Low reaction temperature. | - Allow the reaction to stir longer at room temperature.- Check for consumption of starting material by TLC. |

| Impure Product | - Incomplete removal of triethylamine hydrochloride salt.- Co-elution of impurities during chromatography. | - Ensure the aqueous workup is thorough; a brine wash is critical.- Optimize the solvent system for column chromatography for better separation. |

Conclusion

The N-sulfonylation of but-3-yn-1-amine with methanesulfonyl chloride is a reliable and efficient method for synthesizing this compound. This protocol, when executed with careful attention to anhydrous conditions, temperature control, and safety precautions, provides a solid foundation for producing this valuable synthetic intermediate. The versatility of the terminal alkyne in the product opens up extensive possibilities for further functionalization in drug discovery and materials science.

References

-

University College London. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. [Link]

-

University College London. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. [Link]

-

Yan, S., et al. (2023). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis of alkynyl sulfonamides. [Link]

-

American Chemical Society. (2023). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au. [Link]

-

PubChemLite. (n.d.). This compound (C5H9NO2S). [Link]

-

Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides - UCL Discovery [discovery.ucl.ac.uk]

- 3. Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 9. This compound | C5H9NO2S | CID 56765734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C5H9NO2S) [pubchemlite.lcsb.uni.lu]

Application Note: N-(but-3-yn-1-yl)methanesulfonamide in Click Chemistry (CuAAC)

[1][2]

Executive Summary

N-(but-3-yn-1-yl)methanesulfonamide represents a high-value "clickable" building block that bridges the gap between fragment-based drug discovery (FBDD) and chemoproteomics.[1] Unlike simple aliphatic alkynes, this molecule incorporates a sulfonamide moiety —a classic bioisostere for carboxylic acids—directly into the linker architecture.

This guide details the specific protocols for utilizing this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It addresses the unique chemical behavior of sulfonamide-alkynes, where the Lewis-basic sulfonyl oxygens can interfere with naked copper catalysts, necessitating specific ligand-accelerated protocols.

Key Chemical Properties

| Property | Value | Relevance to CuAAC |

| Molecular Formula | C₅H₉NO₂S | Small footprint; minimal steric clash in binding pockets.[1][2] |

| Molecular Weight | 147.20 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| pKa (Sulfonamide) | ~10.0 | Remains neutral at physiological pH; stable in standard CuAAC buffers.[1][2] |

| Solubility | DMSO, MeOH, DCM | Compatible with both aqueous (with co-solvent) and organic click protocols. |

Mechanistic Insight & Synthesis

The Dual Functionality

The utility of this compound lies in its bifunctional nature:

-

The Warhead (Alkyne): A sterically unhindered terminal alkyne primed for 1,4-regioselective cycloaddition.[1][2]

-

The Payload (Sulfonamide): Acts as a hydrogen bond donor/acceptor.[1][2][3] In medicinal chemistry, this group is frequently used to engage active site residues (e.g., zinc binding in Carbonic Anhydrases or active site water displacement).

Preparation (Standard Protocol)

Note: If not purchased commercially, the molecule is synthesized via sulfomylation of homopropargylamine.

Reaction: 3-butyn-1-amine + Methanesulfonyl chloride

Critical Quality Attribute (CQA): Ensure the removal of residual sulfonyl chloride. Any unreacted electrophiles will quench the reducing agent (ascorbate) or react with nucleophilic residues on proteins during bioconjugation.[1][2]

Experimental Protocols: CuAAC Click Chemistry

The following protocols are optimized to prevent copper oxidation and ligand displacement by the sulfonamide group.

Protocol A: Bioconjugation (Aqueous/Protein Labeling)

Use this protocol when clicking the molecule onto an azide-tagged protein or cell lysate.[1][2]

Reagents Required:

-

Azide: Protein-Azide (10–50 µM final conc.)

-

Alkyne: this compound (100–500 µM final conc.)[1]

-

Catalyst Source: CuSO₄[1][4][5] · 5H₂O (100 mM stock in water)[1]

-

Reducing Agent: Sodium Ascorbate (100 mM fresh stock)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Essential to protect biomolecules and maintain Cu(I) state.[1]

Step-by-Step Workflow:

-

Ligand-Complex Formation (The "Premix"):

-

Reaction Assembly:

-

Initiation:

-

Add Sodium Ascorbate (Final concentration: 5 mM).

-

Note: The solution may turn slightly yellow; this is normal.[1]

-

-

Incubation:

-

Incubate for 1 hour at Room Temperature (RT) in the dark.

-

Optimization: If the protein is sensitive, perform at 4°C for 4–16 hours.

-

-

Quenching:

-

Add EDTA (10 mM final) to chelate copper before downstream analysis (SDS-PAGE/Mass Spec).[1]

-

Protocol B: Small Molecule Synthesis (Organic Solvent)

Use this protocol for library synthesis or linking the sulfonamide to a drug scaffold.

Reagents:

-

Solvent:

-Butanol / Water (1:[1]1) or DMF.[1][6] -

Catalyst: CuSO₄ (1 mol%) + Sodium Ascorbate (10 mol%).[1][2]

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1]

Procedure:

-

Dissolve the Azide (1.0 eq) and this compound (1.1 eq) in the solvent.[1]

-

Add TBTA (0.1 eq) and CuSO₄ (0.05 eq).[1]

-

Add Sodium Ascorbate (0.2 eq) dissolved in a minimum amount of water.

-

Stir at RT for 4–12 hours. Monitor by TLC or LC-MS.[1]

-

Workup: Dilute with water, extract with Ethyl Acetate. The sulfonamide is polar; ensure the aqueous phase is slightly acidic (pH 5-6) to keep it in the organic phase if extraction issues arise, though it typically extracts well at neutral pH.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct protocol and the mechanistic pathway.

Figure 1: Decision tree for selecting the optimal CuAAC conditions based on the substrate type.

Applications in Drug Discovery[4][7][8][9][10][11][12]

Bioisostere Screening

The sulfonamide group in this compound serves as a bioisostere for carboxylic acids.[1][2][7]

-

Application: If a lead compound contains a carboxylic acid that causes permeability issues (due to ionization), "click" this molecule onto the scaffold to test if the neutral sulfonamide maintains binding affinity while improving membrane permeability.

Fragment-Based Drug Discovery (FBDD)

This molecule acts as a "linking fragment."[1][2]

-

Strategy: In "Click-Screening," a library of azides is reacted with this compound in the presence of the target protein (in situ click) or in parallel synthesis.[1][2]

-

Target Class: Carbonic Anhydrases (CA).[1][2] The sulfonamide binds the Zn(II) ion in the CA active site. This alkyne allows the rapid attachment of "tail" fragments to probe the hydrophobic rim of the enzyme.

PROTAC Linker Synthesis

-

Role: The methanesulfonamide motif is structurally similar to the recruiting warheads for certain E3 ligases (or can be part of the linker to improve solubility).

-

Advantage: The alkyl chain (but-3-yn) provides a predefined spacer length (C4).[1]

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Precipitation upon Cu addition | Unchelated Cu(II) aggregating proteins.[1][2] | Must premix CuSO₄ with THPTA (1:5 ratio) before adding to the reaction. |

| No Reaction (LC-MS) | Oxidation of Cu(I) to Cu(II) by ambient oxygen.[1] | Degas buffers or increase Sodium Ascorbate concentration to 10 mM.[1] Perform under N₂ atmosphere. |

| Low Yield (Small Molecule) | Sulfonamide coordination to Copper.[1] | The sulfonamide oxygen can act as a weak ligand.[1] Increase catalyst loading to 5–10 mol% or use a stronger ligand like TBTA.[1] |

| High Background (Fluorescence) | Non-specific sticking of the alkyne.[1] | While rare for this polar molecule, wash with BSA-containing buffer or 50% MeOH if compatible.[1] |

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[4] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link[1]

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery.[1] Link

-